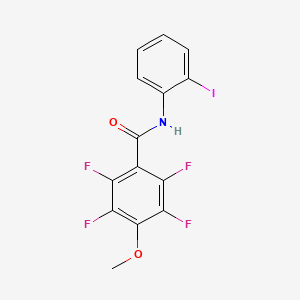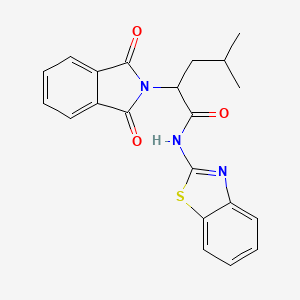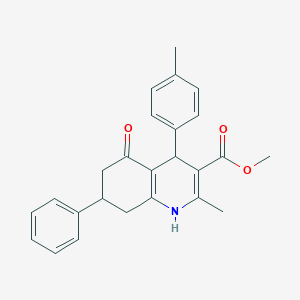![molecular formula C15H21N5O B4974152 N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide](/img/structure/B4974152.png)
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide, also known as DMP 777, is a chemical compound that has been widely studied for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide 777 is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide 777 has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in vitro and in vivo. It has also been shown to inhibit the growth of various cancer cell lines and induce apoptosis (programmed cell death) in these cells. In addition, it has been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide 777 in lab experiments is its potent anti-inflammatory and anti-tumor effects. It has also been shown to have low toxicity and good bioavailability, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide 777 in lab experiments is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in different disease models.
Zukünftige Richtungen
There are several future directions for further research on N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide 777. One area of interest is the development of more potent and selective inhibitors of COX-2 and PDE-4, which may have greater therapeutic potential than N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide 777. Another area of interest is the investigation of the neuroprotective effects of N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide 777 in different animal models of neurological disorders. Finally, further studies are needed to elucidate the exact mechanism of action of N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide 777, which may lead to the development of more effective therapeutic agents.
Synthesemethoden
The synthesis of N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide 777 involves a multi-step process that begins with the reaction of 2-bromo-3-pyridinecarboxaldehyde with dimethylamine to form the intermediate 2-(dimethylamino)-3-pyridinylmethanol. This intermediate is then reacted with 1-isopropyl-1H-pyrazole-4-carboxylic acid to form the final product, N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide 777.
Wissenschaftliche Forschungsanwendungen
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide 777 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.
Eigenschaften
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-propan-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-11(2)20-10-13(9-18-20)15(21)17-8-12-6-5-7-16-14(12)19(3)4/h5-7,9-11H,8H2,1-4H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFYYJMYJMFPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=O)NCC2=C(N=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B4974073.png)


![6-(5-bromo-2-methoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4974093.png)
![ethyl 5-[2-hydroxy-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4974106.png)
![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea](/img/structure/B4974121.png)



![(4-bromophenyl)[3-ethyl-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]amine hydrobromide](/img/structure/B4974157.png)

![N-ethyl-6-(4-ethylphenyl)-N-(2-hydroxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4974173.png)

![N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4974181.png)